1-(3-Amino-4-pyridyl)-2-pyrrolidinone
Description
Significance of Pyrrolidinone Scaffolds in Modern Chemical Research
The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry and drug discovery. researchgate.netresearchgate.net Its prevalence is due to a combination of favorable properties. The non-planar, three-dimensional structure of the pyrrolidinone ring allows it to efficiently explore pharmacological space, offering a distinct advantage over flat aromatic rings. researchgate.netnih.gov This structural feature is crucial for creating molecules with specific spatial orientations that can lead to precise interactions with biological targets. researchgate.net
Pyrrolidinone and its derivatives are central to numerous biologically active compounds, exhibiting a wide spectrum of pharmacological effects. frontiersin.org Research has demonstrated their potential as antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant agents. researchgate.netnih.gov The versatility of the pyrrolidinone nucleus makes it a foundational element for designing potent and selective bioactive agents, and its derivatives are integral to many vital drugs. frontiersin.orgnih.gov
| Biological Activity Area | Examples of Pyrrolidinone-Based Compounds/Derivatives | Reference |
|---|---|---|
| Anticancer | Pyrrolidinone-fused (2-oxoindolin-3-ylidene) methyl pyrrole (B145914) derivatives (tyrosine kinase inhibitors) | researchgate.net |
| Antiviral | Daclatasvir, Grazoprevir, Voxilaprevir (Hepatitis C) | nih.gov |
| Antidiabetic | Polyhydroxylated pyrrolidines (α-glycosidase inhibitors), 2-cyanopyrrolidine derivatives (DPP-IV inhibitors) | researchgate.netnih.gov |
| CNS Disorders | Rolipram (PDE IV inhibitor), Pyrrolidine (B122466) sulfonamides (GlyT1 inhibitors for schizophrenia) | nih.govresearchgate.net |
| Antibacterial | Derivatives exhibiting activity against E. coli and S. aureus | researchgate.net |
| Anti-inflammatory | Inhibitors of autotaxin (ATX) | nih.gov |
Role of Pyridine (B92270) Derivatives in Heterocyclic Chemistry and Scientific Inquiry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another fundamental building block in pharmacology. Its derivatives are ubiquitous in nature, found in essential molecules like vitamins (niacin) and alkaloids. The nitrogen atom in the pyridine ring is a key feature, acting as a hydrogen bond acceptor and imparting polarity to the molecule. This property significantly enhances the pharmacokinetic profiles of drugs by improving solubility and the ability to interact with biological receptors.
Pyridine derivatives are known to engage in various non-covalent interactions, including π–π stacking and chelation with metal ions, which are critical for high-affinity binding to enzymes and receptors. Consequently, these compounds have been successfully developed to target a wide range of diseases, including microbial infections, viral diseases, and cancer. researchgate.net The aminopyridine substructure, in particular, is a focus of research for its ability to bind to the active sites of enzymes, such as BACE1, which is a target in Alzheimer's disease research. nih.gov
| Attribute | Significance in Medicinal Chemistry | Reference |
|---|---|---|
| Hydrogen Bonding | The ring nitrogen acts as a hydrogen bond acceptor, facilitating strong interactions with biological targets like proteins and enzymes. | researchgate.net |
| Polarity & Solubility | The nitrogen atom increases polarity compared to a benzene (B151609) ring, often improving water solubility and pharmacokinetic properties. | nih.gov |
| π–π Stacking | The aromatic nature of the pyridine ring allows for π–π stacking interactions with aromatic residues in protein binding sites, enhancing binding affinity. | researchgate.net |
| Versatility in Substitution | The pyridine ring can be functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize drug-receptor interactions. | researchgate.net |
| Pharmacophore | Serves as a key pharmacophore in numerous approved drugs and natural products, acting as a foundational scaffold for drug design. | researchgate.net |
Rationale and Research Objectives for the Investigation of 1-(3-Amino-4-pyridyl)-2-pyrrolidinone
The primary rationale for synthesizing and investigating this compound lies in the strategic combination of the pyrrolidinone and aminopyridine scaffolds. This approach, often referred to as molecular hybridization, aims to create a new chemical entity that may exhibit synergistic or novel biological activities not present in the individual components.
The research objectives for a compound like this compound would be multifaceted:
Synthesis and Characterization: The initial objective is to develop an efficient and scalable synthetic route to produce the target molecule with high purity. This would be followed by comprehensive structural elucidation using modern spectroscopic techniques.
Exploration of Biological Activity: Based on the known activities of its parent scaffolds, the compound would be subjected to a broad range of biological screenings. This could include assays for anticancer, antimicrobial, anti-inflammatory, and neuroprotective activity. For instance, given the role of aminopyridines in targeting enzymes like BACE1, investigating its potential in neurodegenerative disease models would be a logical step. nih.gov
Structure-Activity Relationship (SAR) Studies: The synthesis of analogues of this compound would be a crucial objective. By systematically modifying different parts of the molecule, researchers can determine which structural features are essential for its biological activity. This process guides the optimization of the lead compound to enhance potency and selectivity while minimizing potential toxicity.
Investigation of Mechanism of Action: Should significant biological activity be discovered, a key objective would be to elucidate the molecular mechanism by which the compound exerts its effects. This involves identifying the specific protein, enzyme, or cellular pathway that the molecule interacts with, providing a deeper understanding of its therapeutic potential.
By pursuing these objectives, the scientific community can thoroughly evaluate the potential of this compound as a lead compound for the development of new therapeutic agents.
Structure
3D Structure
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(3-aminopyridin-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H11N3O/c10-7-6-11-4-3-8(7)12-5-1-2-9(12)13/h3-4,6H,1-2,5,10H2 |
InChI Key |
XCIZXOZCAXEVTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=NC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Amino 4 Pyridyl 2 Pyrrolidinone
Retrosynthetic Analysis of the 1-(3-Amino-4-pyridyl)-2-pyrrolidinone Structure
A retrosynthetic analysis of this compound logically deconstructs the target molecule into simpler, readily available starting materials. The primary disconnection is the C-N bond between the pyrrolidinone nitrogen and the pyridyl ring. This bond can be formed through established cross-coupling reactions. This leads to two principal precursors: 2-pyrrolidinone (B116388) and a suitably functionalized 3-amino-4-substituted pyridine (B92270).
The 3-amino-4-substituted pyridine precursor could be a 4-halopyridine (e.g., 4-chloro- or 4-bromopyridine) or a 4-pyridylboronic acid, which are common substrates in palladium- or copper-catalyzed cross-coupling reactions. The 2-pyrrolidinone fragment is a common and commercially available chemical. This retrosynthetic strategy forms the basis for the synthetic approaches detailed in the subsequent sections.
Classical and Established Synthetic Routes to the 2-Pyrrolidinone Core
The 2-pyrrolidinone ring is a fundamental structural motif, and several classical methods for its synthesis have been established. These routes often utilize simple, acyclic precursors.
One of the most common industrial methods involves the ammonolysis of γ-butyrolactone. This reaction is typically carried out at high temperatures (250-290 °C) and pressures (8.0-16.0 MPa) and can proceed with high conversion and selectivity. chemicalbook.com Another established route is the cyclization of γ-aminobutyric acid (GABA). nih.gov This intramolecular condensation can be achieved through thermal means or by using dehydrating agents. Furthermore, 2-pyrrolidinone can be synthesized through the hydrogenation and amination of maleic anhydride (B1165640) or succinic acid. chemicalbook.com The reduction of succinimide (B58015) also yields 2-pyrrolidinone. pnnl.gov
| Starting Material | Reagents and Conditions | Product | Reference(s) |
| γ-Butyrolactone | Liquid ammonia (B1221849) or aqueous ammonia, 250-290 °C, 8.0-16.0 MPa | 2-Pyrrolidinone | chemicalbook.com |
| γ-Aminobutyric acid | Heat or dehydrating agents | 2-Pyrrolidinone | nih.gov |
| Maleic Anhydride | Hydrogen, Ammonia | 2-Pyrrolidinone | chemicalbook.com |
| Succinic Acid | Hydrogen, Ammonia | 2-Pyrrolidinone | chemicalbook.com |
| Succinimide | Hydrogenation catalyst | 2-Pyrrolidinone | pnnl.gov |
Strategies for Stereoselective Synthesis of the Pyrrolidinone Moiety
For applications requiring specific stereoisomers, stereoselective synthetic routes to the pyrrolidinone core are crucial. These methods often employ chiral starting materials or chiral catalysts to control the stereochemistry of the final product.
A prominent strategy involves the use of chiral precursors such as S-pyroglutamic acid, a naturally occurring and readily available chiral synthon. nih.gov This approach allows for the synthesis of a variety of optically active 2-pyrrolidinones with retention of the stereocenter. nih.gov Asymmetric hydrogenation of unsaturated lactams or related precursors using chiral catalysts is another powerful method for introducing stereocenters with high enantioselectivity. Additionally, modern organocatalytic methods have been developed for the stereoselective synthesis of highly functionalized pyrrolidinone derivatives. rsc.org For instance, one-pot, three-component cyclization/allylation reactions followed by a Claisen rearrangement can provide densely functionalized pyrrolidinones with excellent diastereoselectivity. acs.org
Incorporation of the 3-Amino-4-pyridyl Moiety: Coupling and Functionalization Approaches
The key step in the synthesis of this compound is the formation of the C-N bond between the pyrrolidinone nitrogen and the pyridine ring. This is typically achieved through cross-coupling reactions, which require a pre-functionalized 3-amino-4-substituted pyridine.
Synthesis of Precursors:
3-Amino-4-halopyridines: These are valuable precursors for coupling reactions. A common synthetic route involves the directed ortho-metalation of an N-protected 3-aminopyridine, followed by quenching with a halogen source. For example, N-Boc-3-aminopyridine can be lithiated at the 4-position and then treated with a halogenating agent like hexachloroethane (B51795) to yield N-Boc-3-amino-4-chloropyridine. acs.org
3-Amino-4-pyridylboronic Acids: These are alternative coupling partners, particularly for Suzuki-Miyaura cross-coupling reactions. The synthesis can be achieved through a lithium-halogen exchange of a 3-amino-4-halopyridine followed by reaction with a borate (B1201080) ester. orgsyn.org
Coupling Reactions:
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. wikipedia.org It involves the reaction of an amine (in this case, 2-pyrrolidinone) with an aryl or heteroaryl halide (such as 3-amino-4-bromopyridine) in the presence of a palladium catalyst and a suitable ligand. rsc.orgnih.gov
Ullmann Condensation: This is a classical copper-catalyzed C-N bond formation reaction. wikipedia.org It typically requires higher temperatures than the Buchwald-Hartwig amination but can be effective for the coupling of lactams with aryl halides. organic-chemistry.org
Modern and Sustainable Synthetic Methodologies
Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and environmentally friendly methods. These principles can be applied to the synthesis of this compound.
Catalytic Approaches in this compound Synthesis
Modern catalytic systems offer milder reaction conditions, lower catalyst loadings, and higher efficiencies compared to classical methods. For the key C-N bond formation, in addition to the well-established Buchwald-Hartwig and Ullmann reactions, other catalytic approaches are emerging. For instance, weak-chelation assisted cobalt-catalyzed C-H bond activation has been explored for the regioselective functionalization of N-aryl γ-lactams, which could potentially be adapted for this synthesis. acs.org
Green Chemistry Principles and Atom Economy in Synthetic Routes
Green chemistry principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. mdpi.com In the context of synthesizing this compound, several strategies can be employed:
Catalyst Selection: Utilizing earth-abundant and less toxic metal catalysts, such as iron or copper, in place of precious metals like palladium can enhance the sustainability of the process. mdpi.com
Solvent Choice: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids is a key aspect of green chemistry. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. One-pot reactions and tandem processes can significantly improve atom economy by reducing the number of purification steps and minimizing waste generation.
The development of biocatalytic methods, such as the use of enzymes for specific transformations, also represents a promising avenue for the green synthesis of this and related compounds. rsc.org
Microwave-Assisted and Flow Chemistry Techniques
Currently, there is a notable absence of specific published research detailing the application of microwave-assisted synthesis or flow chemistry techniques exclusively for the production of this compound.
While microwave-assisted organic synthesis (MAOS) has been widely adopted to accelerate reaction rates for a variety of heterocyclic compounds, including aminopyridine and pyrrolidine (B122466) derivatives, specific protocols, reaction conditions, or data tables for the synthesis of this compound using this technology are not available in the reviewed scientific literature. General literature on microwave-assisted synthesis suggests potential advantages such as reduced reaction times and increased yields, but these have not been specifically documented for this compound.
Similarly, flow chemistry, a technique known for its enhanced safety, scalability, and control over reaction parameters, has been successfully applied to the synthesis of various nitrogen-containing heterocycles. The benefits of continuous-flow systems, including improved mixing, heat transfer, and the potential for in-line purification, are well-established. However, the scientific literature lacks specific reports or studies demonstrating the application of flow chemistry to the synthesis of this compound. Therefore, no established flow reactor configurations, residence times, or process parameters for its synthesis can be reported.
Optimization of Reaction Conditions and Process Development for Enhanced Yield and Purity
Detailed studies on the optimization of reaction conditions and process development specifically for the synthesis of this compound to enhance yield and purity are not extensively covered in the available scientific literature.
General principles of process optimization in synthetic chemistry typically involve the systematic variation of parameters such as temperature, pressure, catalyst loading, solvent selection, and reactant stoichiometry. The goal is to identify conditions that maximize the conversion of starting materials, minimize the formation of byproducts, and facilitate purification, thereby leading to higher isolated yields and improved purity of the final product.
For the large-scale synthesis of pharmaceutical intermediates and other fine chemicals, process development is a critical phase that ensures a synthetic route is robust, reproducible, safe, and economically viable. This often involves developing scalable work-up and purification procedures, such as crystallization or chromatography, and establishing critical process parameters and controls.
However, specific research findings, including comparative data tables illustrating the effects of different reaction parameters on the yield and purity of this compound, are not present in the reviewed literature. Consequently, a detailed account of its process development and scale-up, including optimized conditions for kilogram-scale production, cannot be provided at this time.
Based on a comprehensive search of available scientific literature and chemical databases, the specific experimental data required to construct the detailed article on "this compound" is not publicly available.
The creation of a scientifically accurate article, as per the requested outline, is contingent upon the existence and accessibility of research findings from techniques such as high-resolution NMR, HRMS, single-crystal X-ray diffraction, and vibrational spectroscopy performed specifically on this compound.
Searches for "this compound" did not yield any publications containing the necessary ¹H, ¹³C, ¹⁵N, or 2D NMR data, exact mass and fragmentation pathways, crystallographic structures, or specific FTIR/Raman vibrational frequencies.
Therefore, it is not possible to generate the requested content while adhering to the core requirements of scientific accuracy and the exclusion of fabricated information. The subject compound does not appear to be sufficiently characterized in the public domain to fulfill the detailed sections of the provided outline.
Advanced Spectroscopic and Crystallographic Elucidation of 1 3 Amino 4 Pyridyl 2 Pyrrolidinone
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Stereochemistry (if chiral).nih.gov
Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful analytical methods employed to investigate the three-dimensional arrangement of atoms in chiral molecules. A molecule is defined as chiral if it is non-superimposable on its mirror image. Such molecules are known as enantiomers, and they exhibit distinct interactions with plane-polarized light. However, for the compound 1-(3-Amino-4-pyridyl)-2-pyrrolidinone , these techniques are not applicable as the molecule, in its unsubstituted form, is achiral.
The achiral nature of this compound stems from the absence of a stereocenter within its molecular structure. A stereocenter, most commonly a carbon atom, must be bonded to four different substituent groups to confer chirality. In the case of this compound, none of the atoms in the pyrrolidinone or pyridyl rings meet this requirement. The pyrrolidinone ring, a five-membered lactam, lacks the necessary substitution pattern to create a chiral center.
Consequently, as an achiral compound, this compound does not exhibit optical activity. It does not rotate the plane of polarized light, and therefore, it is not possible to obtain CD or ORD spectra. These techniques are exclusively utilized for the study of chiral substances to determine their enantiomeric purity (the excess of one enantiomer over the other in a mixture) and to deduce their absolute stereochemistry (the actual spatial arrangement of its atoms).
It is important to note that while the parent compound is achiral, the introduction of substituents at positions 3, 4, or 5 of the pyrrolidinone ring could potentially create one or more stereocenters, leading to chiral derivatives. For such hypothetical chiral derivatives of this compound, chiroptical spectroscopy would be an indispensable tool for their stereochemical characterization. In such cases, the determination of the absolute configuration would be crucial for understanding their biological activity, as enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles.
Theoretical and Computational Chemistry Studies of 1 3 Amino 4 Pyridyl 2 Pyrrolidinone
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 1-(3-Amino-4-pyridyl)-2-pyrrolidinone. DFT methods are widely used for nitrogen-containing heterocyclic compounds to investigate molecular geometrical parameters, vibrational frequencies, and electronic properties. researchgate.netnih.gov For molecules in this class, functionals such as B3LYP, CAM-B3LYP, and B3PW91 are commonly paired with basis sets like 6-31+G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netnih.gov
These calculations provide optimized molecular geometries, detailing bond lengths, bond angles, and dihedral angles in the ground state. For the this compound structure, DFT would be used to determine the planarity of the pyridine (B92270) ring, the conformation of the pyrrolidinone ring (which often adopts a twisted or envelope conformation), and the orientation of the amino group relative to the pyridine ring. researchgate.net Such studies on related aminopyridine structures have successfully correlated calculated parameters with experimental data, providing a high degree of confidence in the theoretical models. strath.ac.uk The electronic properties derived from these calculations, such as dipole moment and hyperpolarizability, can indicate the potential for applications in materials science, for instance, as nonlinear optical (NLO) materials. researchgate.net
Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity and ionization potential. youtube.com Conversely, the LUMO is the innermost orbital without electrons, acts as an electron acceptor, and its energy relates to electrophilicity and electron affinity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the molecule. Typically, in aminopyridine derivatives, the HOMO is localized on the electron-rich amino group and the pyridine ring, while the LUMO is distributed over the aromatic system. researchgate.net This analysis helps predict which sites on the molecule are most likely to participate in electrophilic or nucleophilic attacks.
Table 1: Representative FMO Properties Calculated for a Related Aminopyridine Derivative Data derived from DFT/B3LYP/6-31+G(d,p) calculations on 3-amino-4-(Boc-amino)pyridine. researchgate.net
| Parameter | Value (eV) |
| HOMO Energy | -5.93 |
| LUMO Energy | -0.96 |
| Energy Gap (ΔE) | 4.97 |
Electrostatic Potential Surface (EPS) mapping, also known as a Molecular Electrostatic Potential (MEP) map, is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. researchgate.netlibretexts.org It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. researchgate.net The map uses a color spectrum to represent different potential values: red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. uni-leipzig.de Green and yellow represent areas with intermediate or near-neutral potential. libretexts.org
For this compound, an EPS map would reveal key features of its reactivity. The region around the nitrogen atom of the amino group and the lone pair of the pyridine nitrogen would likely show a negative potential (red), highlighting them as primary sites for hydrogen bonding and electrophilic interactions. researchgate.net The hydrogen atoms of the amino group would exhibit a positive potential (blue), indicating their role as hydrogen bond donors. The carbonyl oxygen of the pyrrolidinone ring would also be a region of significant negative potential, making it a key interaction site. researchgate.net These maps are invaluable for predicting intermolecular interactions, particularly in the context of drug design and molecular recognition. nih.gov
Theoretical vibrational frequency calculations are performed on the optimized molecular geometry to predict the infrared (IR) and Raman spectra of a compound. nih.gov These calculations are typically done at the same level of theory (e.g., DFT/B3LYP) as the geometry optimization. nih.gov The output provides the frequencies of the fundamental vibrational modes and their corresponding intensities. By comparing the calculated frequencies with experimentally recorded spectra, a detailed assignment of the vibrational bands to specific molecular motions (e.g., stretching, bending, twisting) can be achieved. nih.gov Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method. nih.gov
For this compound, these calculations would predict characteristic frequencies for its functional groups. Key vibrational modes would include the N-H stretching of the amino group, C=O stretching of the pyrrolidinone lactam, C-N stretching, and various aromatic C-C and C-H vibrations of the pyridine ring. researchgate.net Analysis of the Potential Energy Distribution (PED) is often used to provide a quantitative assignment of each normal mode to the contributions of different internal coordinates. nih.gov This correlation provides a powerful link between the theoretical structure and experimental spectroscopic data, confirming the molecular structure and providing insights into bonding.
Table 2: Representative Calculated Vibrational Frequencies for Key Functional Groups Data derived from studies on related aminopyridine and pyrrolidinone structures. researchgate.netresearchgate.net
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
| Amino (NH₂) | Symmetric/Asymmetric Stretching | 3400 - 3550 |
| Pyrrolidinone (C=O) | Carbonyl Stretching | 1700 - 1760 |
| Pyridine Ring | C=C / C=N Stretching | 1550 - 1600 |
| Pyridine Ring | C-H out-of-plane Bending | 700 - 900 |
| Pyrrolidinone Ring | C-N Stretching | 1250 - 1350 |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can generate a trajectory that describes how the positions and velocities of particles evolve. mdpi.com This technique is particularly valuable for exploring the conformational landscapes and flexibility of molecules like this compound in a simulated environment, such as in explicit water solvent. fu-berlin.de
An MD simulation would reveal the accessible conformations of the molecule, including the rotation around the single bond connecting the pyridine and pyrrolidinone rings and the puckering of the pyrrolidinone ring. researchgate.net It provides insights into the stability of different conformers and the energy barriers for transitioning between them. Furthermore, MD simulations can model how the molecule interacts with its environment, showing the formation and dynamics of hydrogen bonds with solvent molecules. mdpi.com This information is crucial for understanding how the molecule behaves in a biological context, as its flexibility and preferred conformations can significantly influence its ability to bind to a biological target. nih.gov
Molecular Docking and Ligand-Target Interaction Prediction (In Silico Models)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov The goal is to predict the binding mode and affinity of the ligand. researchgate.net For this compound, docking studies would be used to screen for potential biological targets and to understand the structural basis of its activity. The process involves preparing the 3D structures of both the ligand and the protein target and then using a scoring function to rank different binding poses based on their predicted binding energy. researchgate.net
Docking simulations would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues in the active site of a target protein. nih.gov For example, the amino group and pyridine nitrogen could act as hydrogen bond donors and acceptors, while the carbonyl oxygen of the pyrrolidinone ring could also form crucial hydrogen bonds. researchgate.net The pyridine and pyrrolidinone rings could participate in hydrophobic or pi-stacking interactions. The results, often expressed as a docking score or binding affinity (kcal/mol), help prioritize compounds for further experimental testing. researchgate.net
Table 3: Example of Molecular Docking Results for Pyrrolidinone Derivatives against a Protein Target Data is representative and derived from studies on similar compounds. researchgate.netresearchgate.net
| Compound | Target Protein | Docking Software | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Derivative A | Prolyl-tRNA Synthetase | EasyDockVina | -8.1 | TYR45, GLU87 |
| Derivative B | Cyclooxygenase-2 (COX-2) | Glide | -7.5 | SER530, TYR385 |
| Derivative C | Histone Deacetylase 2 (HDAC2) | AutoDock | -6.9 | HIS142, ASP178 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity. frontiersin.org For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a specific biological target. nih.gov
The process involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms like gene expression programming, are then used to build a mathematical model that correlates a subset of these descriptors with the observed biological activity (e.g., IC₅₀ values). frontiersin.org A robust QSAR model not only predicts the activity of new, unsynthesized compounds but also provides insights into which structural features are most important for activity, thereby guiding the design of more potent molecules. nih.gov
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
As of the latest available data, specific in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies focused solely on the chemical compound this compound have not been published in peer-reviewed scientific literature. Comprehensive searches of chemical and toxicological databases have not yielded detailed research findings or established data tables for the ADMET profile of this particular molecule.
Therefore, a detailed analysis of its predicted pharmacokinetic and toxicological properties, including data on absorption, distribution, metabolism, excretion, and various toxicity endpoints, cannot be provided at this time. The generation of a reliable ADMET profile requires dedicated computational studies using various predictive models and software, which have not been publicly documented for this compound.
Mechanistic Investigations of 1 3 Amino 4 Pyridyl 2 Pyrrolidinone at a Molecular and Cellular Level in Vitro Focus
Enzyme Inhibition and Activation Studies in Cell-Free Systems
Compounds containing aminopyridine and pyrrolidinone rings have been identified as modulators of various enzymes. rsc.org Investigations in cell-free systems are crucial to determine the direct effect of a compound on a specific enzyme, independent of cellular uptake, metabolism, or pathway signaling.
Aminopyridine derivatives are known to interact with a wide array of enzymes and receptors, leading to a broad spectrum of biological effects. rsc.org For instance, certain aminopyridine thiourea (B124793) derivatives have been identified as potent, non-competitive inhibitors of the α-glucosidase enzyme. rsc.org In vitro assays for these compounds determined their half-maximal inhibitory concentration (IC50) values, which ranged from 24.62 ± 0.94 to 142.18 ± 2.63 μM. rsc.org Similarly, 4-aminopyridine (B3432731) (4-AP) has been studied for its effects on cytochrome P450 (CYP) enzymes. In vitro assessments showed that 4-AP did not directly inhibit several major CYP enzymes, including CYP1A2, CYP2C9, and CYP3A4/5, at concentrations up to 30 μM. nih.gov However, it exhibited weak inhibition of CYP2E1, with an estimated IC50 value of 125 μM. nih.gov
The pyrrolidinone scaffold is also a key component of various enzyme inhibitors. nih.govmdpi.com A series of synthesized pyrrolidinone derivatives demonstrated inhibitory activity against the enzyme autotaxin (ATX), which is involved in inflammatory conditions. nih.gov Specific compounds from this series, such as certain boronic acid derivatives, were found to be potent inhibitors with IC50 values as low as 35 nM and 50 nM. nih.gov Other pyrrolidinone derivatives have been evaluated as inhibitors of pancreatic lipase, a key enzyme in fat absorption. mdpi.com One such derivative showed significant inhibitory activity with an IC50 of 0.143 ± 0.001 mg/mL. mdpi.com Another study focused on pyrrolidinone analogs as inhibitors of InhA, an essential enzyme for the survival of Mycobacterium tuberculosis. nih.gov While some of these compounds were not potent InhA inhibitors, they showed activity against the bacteria, suggesting alternative mechanisms of action. nih.gov
Table 1: Examples of Enzyme Inhibition by Structurally Related Compounds
| Compound Class | Target Enzyme | IC50 Values | Reference |
|---|---|---|---|
| Aminopyridine thiourea derivatives | α-glucosidase | 24.62 - 142.18 μM | rsc.org |
| 4-Aminopyridine | Cytochrome P450 2E1 | ~125 μM (estimated) | nih.gov |
| Pyrrolidinone (boronic acid derivative) | Autotaxin (ATX) | 35 nM | nih.gov |
| Pyrrolidinone derivative | Pancreatic Lipase | 0.143 mg/mL | mdpi.com |
Receptor Binding Profiling and Ligand-Receptor Interaction Analysis using Biophysical Techniques
Understanding how a compound binds to its target receptor is fundamental to elucidating its mechanism of action. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity, kinetics, and thermodynamics.
Aminopyridine derivatives have been explored as ligands for various receptors. nih.govnih.gov Molecular modeling studies have been used to investigate the binding modes of 2-aminopyridine (B139424) derivatives to the c-Met kinase receptor, a target in cancer therapy. nih.gov These studies suggest that electrostatic and hydrogen bond interactions are vital for the activity of these inhibitors. nih.gov Other research has identified 2-aminopyridine derivatives as potential antagonists for the σ2 receptor, which is a target for tumor therapy. nih.gov These compounds showed high affinity for σ receptor subtypes. nih.gov The binding affinity of aminopyridine-bearing carbohydrate receptors has also been compared to aminopyrimidine analogues, revealing that aminopyrimidine groups tend to show a higher affinity. nih.gov
The pyrrolidine (B122466) scaffold is integral to ligands designed for various receptors. For example, certain pyrrolidine derivatives have been developed as antagonists for the CXCR4 receptor, which is involved in cancer metastasis. researchgate.net Shifting a methyl group on the pyridine (B92270) ring of one such compound significantly altered its IC50 value for displacing a fluorescent antibody, from 79 nM to over 2000 nM, highlighting the sensitivity of receptor-ligand interactions to small structural changes. researchgate.net
Table 2: Receptor Binding Examples for Structurally Related Scaffolds
| Compound Class/Derivative | Target Receptor | Binding Affinity (Ki / IC50) | Technique/Study Type | Reference |
|---|---|---|---|---|
| 7-Amino-pyrazolo[3,4-d]pyridazine | Adenosine A1 Receptor | 21 nM (pKi = 7.95) | Radioligand Binding Assay | acs.org |
| 7-Amino-pyrazolo[3,4-d]pyridazine | Adenosine A3 Receptor | 55 nM (pKi = 7.89) | Radioligand Binding Assay | acs.org |
| 2-Aminopyridine derivative | σ2 Receptor | High Affinity (specific values not stated) | Receptor Binding Assay | nih.gov |
Cellular Pathway Modulation Studies in Relevant Cell Lines
Once a compound's direct target is identified, the next step is to understand its effects on cellular signaling pathways. This is typically done using cell lines relevant to the therapeutic area of interest.
Studies on aminopyridine-based compounds have shown their ability to modulate key cellular pathways. For example, some aryl-aminopyridines with anticancer potential are proposed to act by disrupting signaling pathways and the cell cycle through the inhibition of cyclin-dependent kinases and several tyrosine kinases. herts.ac.uk Aminopyridine-based inhibitors of c-Jun N-terminal kinases (JNK) have demonstrated activity in whole cells with high selectivity over other MAP kinases like ERK2 and p38α. nih.gov In breast cancer cell lines, 4-aminopyridine treatment was found to induce a G1 phase arrest in the cell cycle and increase intracellular concentrations of potassium and calcium. rsc.org
Pyrrolidinone-containing small molecules have also been shown to modulate cellular activities and signaling. nih.gov Certain pyrrolidinone derivatives targeting the urokinase receptor (uPAR) were found to inhibit cell invasion, though they did not affect ERK phosphorylation or NF-κB signaling, unlike other uPAR-targeting compounds. nih.gov This suggests that different chemical scaffolds can modulate the function of the same receptor through distinct downstream pathways. nih.gov
To gain a broader understanding of a compound's cellular effects, global changes in gene expression (transcriptomics) and protein levels (proteomics) can be analyzed.
While specific gene expression studies on aminopyridine-pyrrolidinone compounds are not widely reported, the impact of related structures on the proteome has been investigated. A study on pyrrolidine-bispyrrole compounds, which bind to the minor groove of DNA, analyzed their effect on the proteomic profile of Escherichia coli. nih.gov The study found that these compounds, despite low DNA binding affinity, caused differential expression of eighteen proteins involved in antioxidant defense, DNA protection, protein synthesis, and stress response. nih.gov This highlights that even weak interactions at the genomic level can translate into significant changes at the proteomic level. nih.gov Chemical proteomics has also been used to identify potential targets of spiro[pyrrolidine-3,3-oxindoles], pointing to HDAC2 and PHB2 as possible interaction partners. nih.gov
Cell-based assays are essential for confirming the biological activity of a compound in a physiological context. These assays can measure a wide range of cellular responses, including cytotoxicity, proliferation, and migration.
The cytotoxic activity of various aminopyridine derivatives has been evaluated against human cancer cell lines. nih.gov For instance, novel imidazopyridine derivatives were tested against breast cancer (MCF-7), colon cancer (HT-29), and leukemia (K562) cell lines using the MTT assay, which measures cell viability. nih.gov One derivative exhibited notable cytotoxic potential with IC50 values of 22.6 μM against MCF-7 and 13.4 μM against HT-29 cells. nih.gov In another study, aminopyridine complexes with copper showed minimal toxicity on mammalian cells (CC50 >100 μM) but were effective against intracellular parasites. rsc.org
Pyrrolidinone derivatives have also been assessed for their cytotoxic effects. nih.gov Pyrrolidinone small molecules targeting the urokinase receptor showed significant inhibition of breast (MDA-MB-231) and pancreatic cancer cell proliferation. nih.gov In contrast, a related piperidinone compound showed no cytotoxicity even at high concentrations, indicating the importance of the specific heterocyclic ring structure for this activity. nih.gov
Table 3: Examples of Cytotoxicity in Structurally Related Compounds
| Compound Class/Derivative | Cell Line | Biological Activity | IC50 / CC50 Value | Reference |
|---|---|---|---|---|
| Imidazopyridine derivative (7d) | MCF-7 (Breast Cancer) | Cytotoxicity | 22.6 μM | nih.gov |
| Imidazopyridine derivative (7d) | HT-29 (Colon Cancer) | Cytotoxicity | 13.4 μM | nih.gov |
| Copper-complexed aminopyridine | Mammalian cells | Cytotoxicity | >100 μM | rsc.org |
Investigation of Interaction with Biomolecules (e.g., DNA, RNA, Proteins) via Spectroscopic and Labeling Techniques
Direct interactions with biomolecules are the foundation of a compound's mechanism of action. Spectroscopic and labeling techniques can confirm and characterize these interactions.
The pyrrolidine scaffold is a component of molecules designed to interact directly with DNA. nih.govnih.gov Pyrrolidine-bispyrrole agents, derived from distamycin A, are designed to bind to the minor groove of DNA. nih.gov Although the binding affinity of some of these synthesized compounds to DNA was found to be low, their effects at the proteomic level were significant, demonstrating that even transient or weak interactions can have biological consequences. nih.gov The synthesis of pyrrolidine-fused scaffolds can also be performed on DNA itself, a technique used in the creation of DNA-encoded libraries for drug discovery. nih.govresearchgate.netresearchgate.net
Studies on Subcellular Localization and Cellular Uptake Mechanisms
The efficacy of a compound is dependent on its ability to reach its subcellular target. Therefore, studies on cellular uptake and localization are critical. The primary mechanism for the cellular uptake of many small molecules and nanocarriers is endocytosis. mdpi.com
The uptake of nanocarriers based on N-vinyl-2-pyrrolidone has been studied in vitro. nih.govmdpi.com These studies used endocytosis inhibitors to probe the uptake mechanism. The inhibitor dynasore (B607235) was found to effectively block the uptake of both free dye and dye-loaded pyrrolidone-based nanocarriers, indicating a dynamin-dependent endocytosis pathway. nih.govmdpi.com Another inhibitor, wortmannin, which blocks macropinocytosis, reduced the uptake of the free dye but not the nanocarriers, suggesting that encapsulation can alter the specific endocytic route. nih.govmdpi.com The use of inhibitors is a common method to dissect cellular uptake pathways, though it is acknowledged that these inhibitors can have off-target effects. mdpi.com
Structure Activity Relationship Sar Studies of 1 3 Amino 4 Pyridyl 2 Pyrrolidinone Derivatives
Design Principles for Systematic Structural Modifications
The design of derivatives based on the 1-(3-Amino-4-pyridyl)-2-pyrrolidinone scaffold is guided by established principles of medicinal chemistry. The primary goal is to systematically modify the molecule's structure to probe and enhance its interaction with a biological target, thereby improving potency and selectivity. Key strategies involve identifying and altering pharmacophoric features—the essential structural elements responsible for the compound's biological activity.
For this scaffold, the design principles focus on three main regions: the pyridine (B92270) ring, the exocyclic amino group, and the pyrrolidinone ring. Modifications are planned to explore the impact of electronics, sterics, and lipophilicity on the molecule's activity. For instance, the 2-aminopyridine (B139424) portion is often crucial for establishing key interactions with biological targets, such as forming hydrogen bonds with amino acid residues like glutamate (B1630785) at an enzyme's active site. nih.gov Therefore, introducing substituents on the pyridine ring can modulate the basicity of the pyridine nitrogen and the nucleophilicity of the amino group, fine-tuning these interactions. nih.gov
Another design principle involves altering the lipophilicity of the molecule to enhance properties like cell membrane permeability. northwestern.edu This can be achieved by adding lipophilic groups to the pyridine or pyrrolidinone rings. nih.govnorthwestern.edu Furthermore, conformational restriction is a common strategy. By introducing rigid linkers or bulky groups, the molecule can be locked into a specific conformation that is more favorable for binding to its target, which can enhance both potency and selectivity. nih.govrsc.org The systematic replacement of aromatic groups or the introduction of various substituents allows for a thorough exploration of the chemical space around the core scaffold to identify derivatives with optimized profiles. rsc.org
Synthesis of Analogs with Variations at Key Positions (Pyrrolidinone Ring, Pyridine Ring, Amine Group)
The synthesis of analogs of this compound is achieved through various organic chemistry methodologies, allowing for specific modifications at the designated key positions.
Pyridine Ring Modifications: Substitutions on the pyridine ring are commonly introduced using cross-coupling reactions. For example, Suzuki cross-coupling conditions can be employed to introduce a range of aromatic and heteroaromatic groups at different positions of the pyridine ring, starting from a halogenated (e.g., bromo) pyridine precursor. researchgate.net This allows for the exploration of how different substituents at this position affect activity.
Pyrrolidinone Ring Modifications: The synthesis of the pyrrolidinone ring itself can be achieved through several routes. One common method involves the N-heterocyclization of primary amines with diols, catalyzed by metal complexes. organic-chemistry.org Variations on the pyrrolidinone ring, such as introducing substituents, can be accomplished by starting with appropriately substituted precursors. For example, 2-substituted pyrrolidines can be prepared from simple starting materials via multi-step sequences. organic-chemistry.org Another approach involves the intramolecular amination of unactivated C(sp3)-H bonds, catalyzed by copper, to form the pyrrolidinone ring, a method that tolerates various functional groups. organic-chemistry.org
Amine Group Modifications: The exocyclic amino group on the pyridine ring is a prime site for modification. Standard reactions such as N-alkylation or N-acylation can be used to introduce a variety of substituents. These modifications can alter the hydrogen-bonding capacity and steric profile of this region of the molecule. Additionally, more complex amine-containing side chains can be synthesized and attached to the pyridine core to probe for extended binding interactions with the target. northwestern.edu A unified synthetic strategy might involve the generation of an α-amino ynone followed by a cyclization reaction to form the desired heterocyclic system with an amino group at a specific position. nih.gov
Evaluation of Structural Modifications on In Vitro Potency and Selectivity
The biological impact of the structural modifications is assessed through in vitro assays that measure the potency and selectivity of the synthesized analogs. Potency is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) against the intended biological target. Selectivity is evaluated by testing the compounds against related targets, such as different enzyme isoforms.
SAR studies have shown that even subtle structural changes can lead to significant differences in activity. For instance, in related 2-aminopyridine-based inhibitors, the addition of a lipophilic methyl group at the 4-position of the pyridine ring was found to improve both potency and isoform selectivity. nih.gov Conversely, replacing the 2-aminopyridine with a 2-aminopyrimidine (B69317) scaffold in one study resulted in a dramatic 438-fold loss in potency, highlighting the critical role of the pyridine core. nih.gov
Modifications to the amine group also play a crucial role. Studies on related structures have demonstrated that the steric bulk on an amine tail can significantly influence isoform selectivity. nih.gov For example, a derivative with an N,N-dimethylamino group exhibited excellent potency and selectivity, whereas the corresponding primary amine analog was less potent and had poor selectivity. nih.gov
The nature and position of substituents on the aromatic rings are also critical. In some series of pyridine derivatives, it has been observed that adding electron-donating groups like methoxy (B1213986) (-OCH3) or hydroxyl (-OH) can enhance antiproliferative activity against cancer cell lines. mdpi.com The number and position of these groups can fine-tune the activity, as shown in the table below which illustrates the effect of methoxy group substitution on the IC50 values of certain pyridine derivatives. mdpi.com
| Derivative | Substitution Pattern | IC50 (µM) |
| 3 | Four -OCH3 groups | <25 |
| 4 | Six -OCH3 groups | 1.0 |
This table illustrates how increasing the number of methoxy groups on a pyridine derivative structure can lead to a significant increase in antiproliferative potency. Data sourced from MDPI. mdpi.com
Similarly, the substitution on a phenyl ring attached to a pyrrolidine (B122466) amide core can significantly influence inhibitor activity. nih.gov While most substitutions tend to decrease activity compared to the parent compound, a polar substituent like a 4-hydroxyl group has been shown to cause a two-fold increase in inhibitory potency in certain series. nih.gov These examples underscore the importance of systematic modification and rigorous in vitro testing to build a comprehensive SAR profile.
Correlation of Experimental SAR Data with Computational Predictions (e.g., QSAR, Docking)
To rationalize the experimental SAR data and guide further design, computational methods such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are employed. These in silico techniques provide insights into the molecular features that govern biological activity. nih.gov
QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a model can be built to predict the activity of novel, unsynthesized compounds. researchgate.net For example, a QSAR study on related quinoline (B57606) derivatives found that diuretic activity was influenced by descriptors such as logP, molecular volume, and dipole moment. uran.ua Such models can highlight the key physicochemical properties that need to be optimized to improve potency.
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov This allows researchers to visualize the specific interactions, like hydrogen bonds and hydrophobic contacts, between the inhibitor and the active site. For instance, docking studies can reveal why a particular substituent enhances binding affinity while another diminishes it. A docking study performed on predicted potent pyrrolidine compounds suggested that they form significant hydrogen bonds with their target enzyme. By correlating docking results with experimental SAR data, researchers can gain a deeper understanding of the binding mode and refine their hypotheses for designing more effective inhibitors. nih.gov The combination of experimental screening and computational prediction creates a powerful feedback loop for the efficient optimization of lead compounds. wu.ac.th
Derivatization and Analog Development Based on the 1 3 Amino 4 Pyridyl 2 Pyrrolidinone Scaffold
Functionalization of the Pyrrolidinone Ring
The pyrrolidinone ring, a five-membered lactam, offers several positions for functionalization. The carbon atoms within the ring, particularly those adjacent to the nitrogen or carbonyl group (the α-positions), are common targets for modification.
Visible-light-induced functionalization of the sp3 C-H bond next to the nitrogen atom is a modern and efficient strategy for creating complex N-heterocyclic compounds under mild conditions. acs.orgacs.org This method avoids the need for harsh reagents or metal catalysts, representing a green chemistry approach to analog synthesis. acs.orgacs.org For the 1-(3-Amino-4-pyridyl)-2-pyrrolidinone scaffold, this could involve introducing alkyl or aryl substituents at the C5 position, thereby exploring the steric and electronic requirements of its biological target.
Other synthetic strategies include ring-contraction and deformylative functionalization of larger piperidine (B6355638) derivatives to selectively yield pyrrolidin-2-ones. rsc.org Such methods, while not direct modifications of the pre-existing scaffold, are integral to the synthesis of diverse pyrrolidinone-containing analogs. The five-membered pyrrolidinone ring is a common structural motif in drug discovery, valued for its ability to explore pharmacophore space efficiently due to its three-dimensional, non-planar structure. nih.gov
Modifications and Substituent Effects on the Pyridine (B92270) Moiety
Research on related pyridinone-containing compounds has demonstrated the impact of such modifications. For instance, in a series of iron(III) pyridinophane complexes, modifying the 4-position of the pyridine ring with EWGs resulted in higher yields in C-C coupling reactions compared to EDGs. nih.gov This highlights that substitutions on the pyridine ring can control the reactivity of a metal center, a principle that can be extrapolated to the interaction of the this compound scaffold with biological targets. nih.gov Specifically, EWGs can render a metal center more electron-deficient and thus more reactive. nih.gov
In another example involving a 3-amino-2-pyridinone core, modification at the C6 position by replacing a methyl group with a propyl group maintained potent biological activity while yielding higher plasma levels after oral administration in animal models. nih.gov This suggests that even small alkyl modifications on the pyridine ring can significantly enhance pharmacokinetic properties like oral absorption. nih.gov
Table 1: Effects of Pyridine Ring Substituents on Chemical Properties
| Substituent Type | Position on Pyridine Ring | Observed Effect | Potential Implication for Scaffold | Reference |
|---|---|---|---|---|
| Electron-Withdrawing Groups (EWGs) | 4-position | Increased catalytic activity in C-C coupling | Modulation of target interaction and reactivity | nih.gov |
| Electron-Donating Groups (EDGs) | 4-position | Decreased catalytic activity compared to EWGs | Fine-tuning of electronic properties | nih.gov |
| Propyl Group | 6-position | Enhanced oral absorption and plasma levels | Improvement of pharmacokinetic profile | nih.gov |
Amine Group Derivatization and Salt Formation for Research Applications
The 3-amino group is a key functional handle for derivatization, allowing for the attachment of various moieties to probe biological interactions or alter physicochemical properties. A multitude of reagents have been developed for the specific modification of primary amines.
These derivatization methods are often employed to enhance analytical detection in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Reagents such as Dansyl-Cl, Fmoc-Cl, and Dabsyl-Cl react with the primary amine to introduce chromophoric or fluorophoric tags, improving chromatographic separation and ionization efficiency. nih.gov For the this compound scaffold, such derivatization would be invaluable for pharmacokinetic studies and metabolite analysis.
Table 2: Common Derivatization Reagents for Primary Amines
| Reagent | Abbreviation | Application | Reference |
|---|---|---|---|
| Dansyl chloride | Dansyl-Cl | Versatile reagent for fluorescence and enhancing MS ionization | nih.gov |
| 9-fluorenylmethoxycarbonyl chloride | Fmoc-Cl | Useful for derivatization under acidic chromatography conditions | nih.gov |
| 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride | Dabsyl-Cl | Alternative for weakly acidic and basic conditions | nih.gov |
| Ns-MOK-β-Pro-OSu | - | Chiral derivatization for UHPLC-HRMS/MS analysis | nih.gov |
| 2,4,6-Trimethylpyrylium tetrafluoroborate | TMPy | Efficiently reacts with primary amines with low steric hindrance | mdpi.com |
Furthermore, salt formation is a fundamental strategy used to improve the solubility, stability, and handling of amine-containing compounds for research. The amino group can be protonated with various acids (e.g., hydrochloric acid, sulfuric acid) to form crystalline salts. nih.gov This is a standard procedure in the development of active pharmaceutical ingredients.
Synthesis of Chiral Analogs and Investigation of Stereochemical Effects
Stereochemistry plays a critical role in the biological activity of molecules, as enantiomers often exhibit different interactions with chiral biological targets like enzymes and receptors. The pyrrolidine (B122466) ring is a rich source of stereochemical diversity. rsc.org While the parent this compound scaffold is achiral, functionalization of the pyrrolidinone ring at the C3 or C4 positions can introduce chiral centers.
The stereoselective synthesis of pyrrolidine derivatives is a well-established field, with numerous methods available to produce enantiomerically pure compounds. mdpi.com Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a versatile method for accessing a wide variety of stereochemical patterns in pyrrolidine synthesis. rsc.org Other approaches include using chiral precursors, such as derivatives of the amino acid proline, or employing chiral auxiliaries to direct the stereochemical outcome of a reaction. nih.gov
By synthesizing specific chiral analogs of functionalized this compound, researchers can investigate the stereochemical requirements for biological activity. This involves separating and testing individual enantiomers to determine if one is more potent or has a different pharmacological profile, a crucial step in drug development. researchgate.net
Preparation of Bioconjugates and Probes for Mechanistic Elucidation
To understand the mechanism of action of a compound, it is often necessary to develop chemical probes and bioconjugates. burleylabs.co.uk These tools can help identify cellular targets, visualize the compound's distribution, and study its binding interactions. The this compound scaffold can be readily modified to create such probes.
The primary amine group is an ideal site for conjugation. Using standard coupling chemistries, the scaffold can be linked to:
Fluorophores: To create fluorescent probes for use in cellular imaging and microscopy.
Affinity tags (e.g., biotin): To perform affinity chromatography experiments aimed at isolating and identifying binding partners.
Photo-reactive groups: To create photo-affinity probes that can be used to covalently label target proteins upon UV irradiation.
Peptides or other biomolecules: To create bioconjugates with targeted delivery properties or synergistic activities. nih.gov
The synthesis of these bioconjugates typically involves a multi-step process where the core scaffold is first functionalized with a linker arm, which is then coupled to the desired tag or molecule. nih.gov These probes are indispensable for elucidating the molecular mechanisms underlying the biological effects of the this compound family of compounds.
Advanced Analytical Method Development for Research Applications of 1 3 Amino 4 Pyridyl 2 Pyrrolidinone
Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Quantitative Analysis in Research Samples
Chromatographic techniques are indispensable for separating and quantifying 1-(3-Amino-4-pyridyl)-2-pyrrolidinone in complex mixtures, such as during synthesis (reaction monitoring) or in biological assays.
High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be the standard approach. The method development would focus on optimizing the separation of the main compound from starting materials, intermediates, byproducts, and degradation products.
Stationary Phase: A C18 or C8 column is typically the first choice due to the compound's moderate polarity. The aromatic pyridine (B92270) ring and the polar amino and amide groups will interact favorably with these nonpolar stationary phases.
Mobile Phase: A mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer to control pH) and an organic modifier (acetonitrile or methanol) would be used. The aminopyridine moiety has a pKa around 6, making pH control essential for consistent retention times and peak shapes. helixchrom.com An acidic mobile phase (e.g., pH 3-4) would ensure the amino group is protonated, potentially leading to better peak symmetry.
Detection: The pyridine ring contains a chromophore, making UV detection suitable. Based on analogs like 4-aminopyridine (B3432731), a detection wavelength in the range of 250-270 nm would likely be optimal. nist.govnist.govsielc.com A photodiode array (PDA) detector could be used to assess peak purity spectrally.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for purity assessment, provided the analyte is sufficiently volatile and thermally stable. The pyrrolidinone structure is found in compounds that can be analyzed by GC-MS. nih.govresearchgate.net However, the polarity and potential for thermal degradation of the amino group on the pyridine ring might necessitate derivatization to increase volatility and stability. Silylation is a common derivatization technique for such functional groups.
Column: A mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), would be appropriate for separating the analyte from related impurities. annexpublishers.com
Injection and Temperature Program: A split/splitless injector would be used, with an optimized temperature program that allows for the elution of the compound without degradation.
Detection: Mass spectrometry provides high specificity and sensitivity. The electron ionization (EI) mass spectrum would be expected to show a characteristic fragmentation pattern, including a molecular ion peak and fragments corresponding to the pyrrolidinone and aminopyridyl moieties, which is crucial for positive identification. annexpublishers.com
Table 1: Illustrative HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
| Instrument | HPLC with UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm |
Capillary Electrophoresis (CE) for High-Resolution Separation
Capillary Electrophoresis offers an alternative, high-efficiency separation technique, particularly valuable for charged species and for analyses requiring minimal sample volume. Given that this compound has a basic amino group, it is an excellent candidate for Capillary Zone Electrophoresis (CZE).
In CZE, separation is based on the differential migration of ions in an electric field. By using an acidic background electrolyte (BGE) with a pH below the pKa of the aminopyridine group, the compound will be positively charged and migrate toward the cathode.
Capillary: A fused-silica capillary would be standard.
Background Electrolyte (BGE): A low pH buffer, such as a phosphate or citrate (B86180) buffer at pH 2.5-3.5, would be used to ensure full protonation of the analyte and to control the electroosmotic flow.
Voltage and Temperature: Application of a high voltage (e.g., 20-30 kV) would drive the separation, while temperature control (e.g., 25 °C) ensures reproducible migration times.
Detection: On-capillary UV detection at a wavelength similar to that used in HPLC (e.g., 260 nm) would be appropriate.
CZE can provide extremely high theoretical plate counts, offering superior resolution for separating closely related impurities that might be challenging to resolve by HPLC. nih.govscispace.com
Spectrophotometric Methods (UV-Vis) for Concentration Determination in Solution
For determining the concentration of a pure solution of this compound, UV-Visible spectrophotometry is a rapid and straightforward method. The presence of the aminopyridine chromophore allows the compound to absorb light in the UV region. nih.gov
The procedure involves preparing a series of standard solutions of the compound at known concentrations in a suitable solvent (e.g., methanol, ethanol, or an aqueous buffer). The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by plotting absorbance versus concentration. According to Beer-Lambert's law, this plot should be linear, and the concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the curve. The λmax for aminopyridine derivatives typically falls between 250 and 280 nm. nist.govnih.gov
Method Validation for Research-Grade Analysis
For any analytical method to be considered reliable for research, it must be validated to ensure it is fit for its intended purpose. wisdomlib.orgrsc.orgpharmaerudition.org Validation demonstrates that the method is accurate, precise, and specific for the analyte . The key parameters for validating a quantitative research-grade method, such as an HPLC assay, are outlined below.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a minimum of five standard solutions across a specified range. The correlation coefficient (r²) of the resulting calibration curve should ideally be ≥ 0.999.
Accuracy: The closeness of the test results to the true value. It is often determined by a recovery study, where a known amount of the pure analyte is "spiked" into a sample matrix. The percentage recovery is then calculated. For research purposes, recoveries are often expected to be within 98-102%.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be detected but not necessarily quantified. It is often estimated based on the signal-to-noise ratio (typically 3:1).
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. The signal-to-noise ratio for LOQ is commonly 10:1.
Table 2: Illustrative Method Validation Summary for a Research-Grade HPLC Assay
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (Range: 1-100 µg/mL) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | RSD ≤ 2.0% | 0.8% |
| - Intermediate Precision | RSD ≤ 3.0% | 1.5% |
| Limit of Detection (LOD) | S/N Ratio ≈ 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | S/N Ratio ≈ 10:1 | 0.3 µg/mL |
Future Directions and Emerging Research Avenues for 1 3 Amino 4 Pyridyl 2 Pyrrolidinone
Exploration of Novel Synthetic Strategies for Scalable Production in Research
The advancement of any research program centered on 1-(3-Amino-4-pyridyl)-2-pyrrolidinone hinges on the availability of efficient and scalable synthetic routes. Future research should prioritize the development of novel synthetic methodologies that are both high-yielding and adaptable for producing analogues.
Potential Synthetic Approaches:
Multicomponent Reactions (MCRs): Investigating one-pot reactions that combine simple, readily available starting materials could provide a rapid and efficient pathway to the target molecule and a library of related derivatives. nih.govresearchgate.net MCRs are known for their operational simplicity and for building molecular complexity in a single step.
Biocatalytic Methods: The use of enzymes, such as transaminases, could offer a green and highly stereoselective route to chiral variants of the compound, which is crucial for studying biological activity. nih.gov
Flow Chemistry: For scalable production, transitioning optimized batch reactions to continuous flow processes can offer superior control over reaction parameters, improve safety, and increase throughput.
A comparative table of potential synthetic strategies is outlined below:
| Synthetic Strategy | Potential Advantages | Key Research Focus | Relevant Precedents |
| Multicomponent Reactions | High efficiency, operational simplicity, rapid library generation. | Identification of suitable starting materials and catalysts. | Synthesis of 2-aminopyridine (B139424) derivatives. nih.govresearchgate.net |
| Biocatalysis | High enantioselectivity, environmentally friendly conditions. | Screening for suitable enzymes (e.g., transaminases). | Asymmetric synthesis of substituted pyrrolidines. nih.gov |
| Cross-Coupling Reactions | Versatility in introducing the aminopyridine moiety. | Optimization of catalysts and reaction conditions. | Synthesis of pyrrolidine-containing polypyridines. acs.org |
| Flow Chemistry | Scalability, enhanced safety, precise process control. | Adaptation of optimized batch synthesis to a flow reactor. | Scalable synthesis of pharmaceutical intermediates. |
Integration with High-Throughput Screening Technologies for In Vitro Biological Discovery
The structural features of this compound, particularly the aminopyridine moiety, suggest its potential as a kinase inhibitor. nih.govnih.gov High-throughput screening (HTS) represents a powerful methodology to rapidly evaluate the compound against large panels of biological targets, accelerating the discovery of its potential therapeutic applications. chemcopilot.commdpi.com
Future HTS campaigns should involve:
Kinase Panel Screening: Testing the compound against a broad array of human kinases to identify potential targets in oncology, immunology, or neurology. drugbank.comrsc.org
Phenotypic Screening: Utilizing cell-based assays to identify compounds that induce a desired physiological effect, which can uncover novel mechanisms of action.
Automated Library Synthesis: Coupling HTS with automated synthesis platforms to rapidly generate and screen a focused library of derivatives, enabling the swift exploration of structure-activity relationships (SAR). youtube.comyoutube.com
Advanced Computational Modeling Techniques for Deeper Mechanistic Understanding
Computational chemistry and molecular modeling can provide invaluable insights into the potential biological activity of this compound, guiding synthetic efforts and helping to elucidate its mechanism of action at an atomic level. tandfonline.comscirp.org
Key computational approaches to be explored include:
Molecular Docking: Simulating the binding of the compound to the active sites of known drug targets, such as protein kinases, to predict binding affinity and orientation. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural features of a series of analogues with their biological activity to predict the potency of novel derivatives. mdpi.com
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound when bound to a target protein to assess the stability of the interaction over time. tandfonline.com
These computational studies can help prioritize the synthesis of the most promising derivatives, saving time and resources.
Role as a Chemical Probe for Fundamental Biological Processes
A chemical probe is a small molecule used to study the function of a specific protein or biological pathway. nih.govnih.gov If this compound is found to be a potent and selective inhibitor of a particular biological target through HTS, it could be developed into a valuable chemical probe. researchgate.net
Steps to Develop a Chemical Probe:
Affinity and Selectivity Profiling: Comprehensive testing to ensure the compound binds tightly to its intended target with minimal off-target effects.
Mechanism of Action Studies: Elucidating how the compound exerts its biological effect.
Development of Tagged Analogues: Synthesizing versions of the compound with fluorescent or affinity tags to enable visualization and pull-down experiments, helping to identify binding partners and downstream effects.
Such a probe would be a powerful tool for the broader scientific community to investigate fundamental biological questions.
Potential for Material Science Applications
The pyridine (B92270) and pyrrolidine (B122466) components of the molecule also suggest potential applications in material science. nih.gov Pyridine derivatives are known for their ability to act as ligands in the formation of metal complexes and have applications in catalysis and functional materials. youtube.com
Future research in this area could explore:
Coordination Chemistry: Investigating the ability of this compound to form complexes with various metals. These complexes could possess interesting photophysical properties or catalytic activity. acs.org
Polymer Science: The compound could potentially be used as a monomer or a functional additive in the development of novel polymers with specific thermal or electronic properties. mdpi.com
Collaborative Research Initiatives in Academic and Industrial Settings
Accelerating the research and development of a novel compound like this compound can be greatly enhanced through collaborative efforts between academic institutions and industrial partners.
Academia-Industry Partnerships: Academic labs can focus on fundamental discovery, synthesis, and mechanistic studies, while pharmaceutical or biotechnology companies can provide resources for large-scale screening, preclinical development, and optimization.
Open Science Initiatives: Sharing data and research findings through open science platforms can foster broader collaboration and prevent duplication of effort, ultimately speeding up the discovery process. The development of kinase inhibitors, for which this scaffold shows promise, has historically benefited from such collaborations. rsc.org
By fostering a collaborative ecosystem, the full potential of this compound and its derivatives can be more rapidly and effectively explored.
Q & A
Q. What are the recommended synthetic routes for 1-(3-Amino-4-pyridyl)-2-pyrrolidinone and its structural analogs?
Methodological Answer: Synthesis of pyrrolidinone derivatives typically involves:
- Acylation reactions : For example, 1-benzyl-4-piperidone derivatives can be acylated to form 1-acyl-spiro compounds, as demonstrated in piperidine-based syntheses (yields >90%) .
- Substitution reactions : Introducing amino groups via nucleophilic substitution. For 4-amino-pyrrolidinones, halogenated precursors (e.g., 4-chlorophenyl derivatives) are reacted with ammonia or protected amines under controlled pH and temperature .
- Protection/deprotection strategies : Use of trityl or benzyl groups to protect reactive amines during synthesis, followed by acidic or catalytic hydrogenation for deprotection .
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-substitution.
- Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and NH₂ bends at 1550–1650 cm⁻¹ .
- GC-MS : Detect molecular ions (e.g., m/z 195 for 1-(4-chlorophenyl)-2-pyrrolidinone) and fragmentation patterns to confirm substituent positions .
- NMR : Use ¹H-NMR to resolve aromatic protons (δ 6.5–8.0 ppm for pyridyl groups) and pyrrolidinone ring protons (δ 2.0–3.5 ppm) .
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) for purity assessment (>95%) .
Data Interpretation Tip : Compare retention times and spectral data with structurally related compounds (e.g., 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one, CAS 1105195-46-7) to validate assignments .
Advanced Research Questions
Q. How does the 3-amino-4-pyridyl substituent influence the compound’s electronic and steric properties in biological systems?
Methodological Answer:
- Electronic Effects : The amino group donates electrons via resonance, increasing electron density on the pyridyl ring. This enhances hydrogen-bonding potential with targets (e.g., enzymes or receptors) .
- Steric Effects : The 4-pyridyl position minimizes steric hindrance compared to ortho-substituted analogs, improving binding pocket compatibility .
- Experimental Validation :
Q. How can researchers resolve contradictions in reported biological activity data for pyrrolidinone derivatives?
Methodological Answer:
- Source Analysis : Cross-reference purity data (e.g., ≥95% by HPLC) and synthetic routes to rule out impurities or byproducts .
- Assay Conditions : Standardize in vitro assays (e.g., pH, temperature, and solvent concentrations). For example, 2-pyrrolidinone additives in PCR can non-specifically inhibit amplification, leading to false negatives .
- Comparative Studies : Test the compound alongside structurally validated controls (e.g., 1-(4-[1-pyrrolidinyl]2-butynyl)-2-pyrrolidinone, a known opioid modulator) under identical conditions .
Case Study : In opioid receptor studies, inconsistencies in ethanol consumption modulation were resolved by controlling for batch-to-batch variability in compound synthesis .
Q. What are the safety and handling protocols for this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (S24/25) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (LC50 for similar compounds: >50 mg/kg in mice) .
- First Aid : For spills, neutralize with 5% acetic acid and absorb with inert material. If inhaled, administer artificial respiration and consult a physician .
Q. How can computational methods predict the metabolic stability of this compound?
Methodological Answer:
- Software Tools : Use ADMET predictors (e.g., SwissADME) to estimate:
- Metabolic Sites : Cytochrome P450 oxidation at the pyrrolidinone ring or pyridyl group.
- Half-life : LogP calculations (predicted ~1.2 for similar compounds) suggest moderate hydrophilicity and renal excretion .
- Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
